

Application Notes and Protocols for the Synthesis of a Dimethylated Adenosine Analogue

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Compound of Interest

Compound Name: *N2,N2-Dimethylamino-6-deamino adenosine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of a dimethylated adenosine analogue, specifically 2-amino-N6,N6-dimethyladenosine, often referred to in literature under various naming conventions. This purine nucleoside analogue is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to endogenous nucleosides, suggesting potential applications as an antimetabolite or a modulator of purinergic signaling pathways. The protocol is based on established methodologies in nucleoside chemistry, starting from the readily available precursor, guanosine.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

Step	Reaction	Starting Material	Key Reagents	Product	Expected Yield (%)
1	Acetylation	Guanosine	Acetic Anhydride, Pyridine	2',3',5'-Tri-O-acetylguanosine	~90%
2	Chlorination	2',3',5'-Tri-O-acetylguanosine	Phosphorus oxychloride, N,N-Dimethylaniline	2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) purine	~85%
3	Amination	2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) purine	Anhydrous Dimethylamine	2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) adenosine	Quantitative
4	Deprotection	2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) adenosine	Methanolic Ammonia	2-Amino-N6,N6-dimethyladenosine	High

Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tri-O-acetylguanosine

- Procedure:

- Suspend guanosine (1 equivalent) in anhydrous pyridine.
- Cool the suspension in an ice bath.

3. Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise with stirring.
4. Allow the reaction mixture to warm to room temperature and stir overnight.
5. Pour the reaction mixture into ice-water and stir for 1 hour.
6. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl- β -D-ribofuranosyl)purine

- Procedure:

1. To a solution of 2',3',5'-Tri-O-acetylguanosine (1 equivalent) in a suitable solvent (e.g., acetonitrile), add N,N-dimethylaniline (catalytic amount).
2. Add phosphorus oxychloride (excess, e.g., 2-3 equivalents) dropwise at 0 °C.
3. Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).
4. Cool the mixture and pour it into ice-water.
5. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
6. Wash the organic layer with saturated sodium bicarbonate solution and brine.
7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
8. Purify the crude product by silica gel chromatography.

Step 3: Synthesis of 2-Amino-N⁶,N⁶-dimethyl-9-(2',3',5'-tri-O-acetyl- β -D-ribofuranosyl)adenosine

- Procedure:

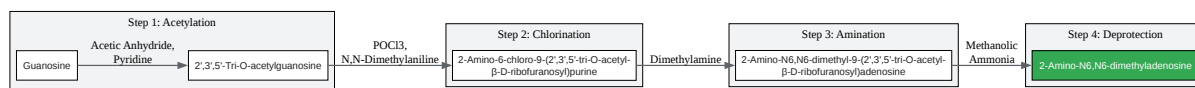
1. Dissolve 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl- β -D-ribofuranosyl)purine (1 equivalent) in a suitable solvent (e.g., ethanol or isopropanol) in a pressure vessel.

2. Cool the solution and saturate it with anhydrous dimethylamine gas, or add a solution of dimethylamine in a suitable solvent.
3. Seal the vessel and heat at a suitable temperature (e.g., 50-80 °C) overnight.
4. Cool the vessel to room temperature and carefully vent the excess pressure.
5. Concentrate the reaction mixture under reduced pressure. The product is often used in the next step without further purification.

Step 4: Synthesis of 2-Amino-N6,N6-dimethyladenosine (Final Product)

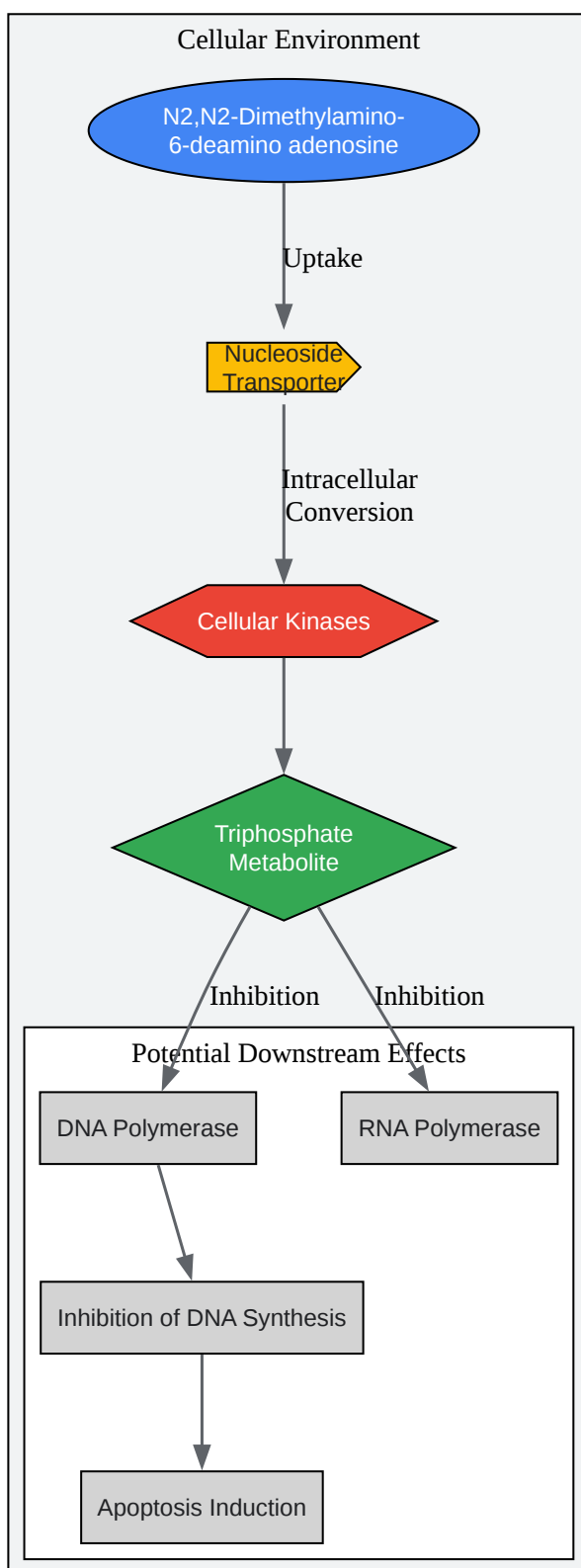
- Procedure:
 1. Dissolve the crude 2-Amino-N6,N6-dimethyl-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosine in methanolic ammonia (saturated at 0 °C).
 2. Stir the solution at room temperature overnight.
 3. Concentrate the reaction mixture under reduced pressure.
 4. Purify the final product by recrystallization or silica gel chromatography.

Mandatory Visualization



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Caption: Synthetic workflow for 2-Amino-N6,N6-dimethyladenosine.



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Caption: Potential mechanism of action for a nucleoside analogue.

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